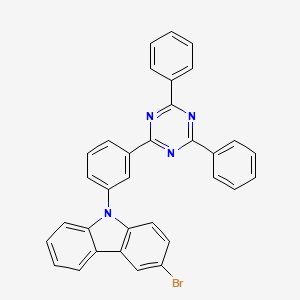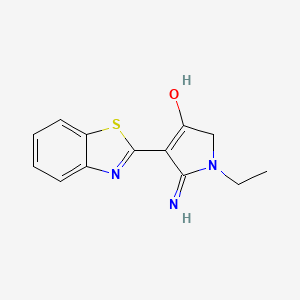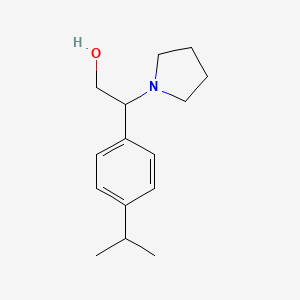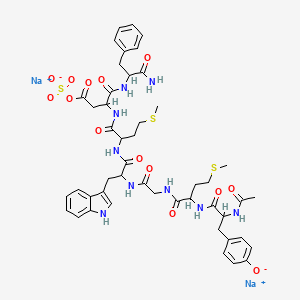![molecular formula C9H16ClNO2 B12109636 Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique spirocyclic structure, which imparts rigidity and distinct chemical properties. The compound has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions: Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the nitro group results in the formation of an amino group .
科学的研究の応用
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can influence the binding affinity and specificity of the compound to its targets. The exact molecular targets and pathways involved are subject to ongoing research .
類似化合物との比較
Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-amino-5-(aminomethyl)spiro[2.3]hexane-carboxylic acid: A conformationally rigid analogue of lysine.
Comparison: Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to its analogues, it offers a different balance of rigidity and flexibility, making it suitable for various applications in research and development .
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
ethyl 5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(7)3-6(10)4-9;/h6-7H,2-5,10H2,1H3;1H |
InChIキー |
ABBHJZKGIJZHGS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC12CC(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12109558.png)
![8-Oxa-5-azoniaspiro[4.5]decane, bromide](/img/structure/B12109565.png)


![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)




![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)


